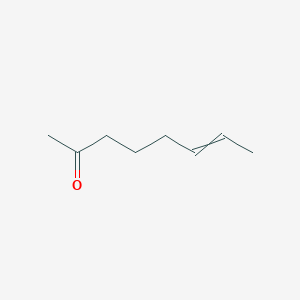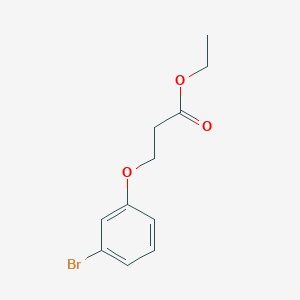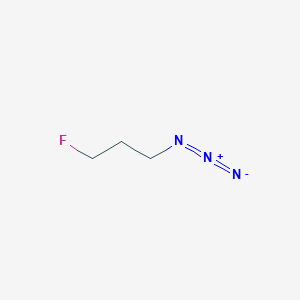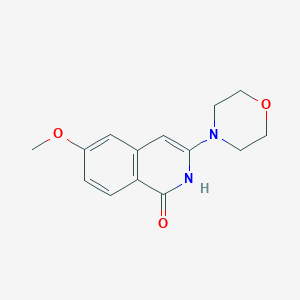
6-methoxy-3-morpholin-4-yl-2H-isoquinolin-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-methoxy-3-morpholin-4-yl-2H-isoquinolin-1-one is a chemical compound that belongs to the isoquinoline family Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline This compound is characterized by the presence of a methoxy group at the 6th position, a morpholino group at the 3rd position, and a hydroxyl group at the 1st position of the isoquinoline ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-methoxy-3-morpholin-4-yl-2H-isoquinolin-1-one typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Isoquinoline Core: The isoquinoline core can be synthesized through the Pomeranz-Fritsch reaction, which involves the cyclization of benzaldehyde derivatives with aminoacetaldehyde diethyl acetal.
Introduction of the Methoxy Group: The methoxy group can be introduced via methylation reactions using reagents like dimethyl sulfate or methyl iodide in the presence of a base such as potassium carbonate.
Morpholino Group Addition: The morpholino group can be added through nucleophilic substitution reactions, where a suitable leaving group on the isoquinoline ring is replaced by the morpholino group.
Hydroxylation: The hydroxyl group can be introduced through oxidation reactions using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
6-methoxy-3-morpholin-4-yl-2H-isoquinolin-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group using oxidizing agents like chromium trioxide or pyridinium chlorochromate.
Reduction: The compound can be reduced to remove the methoxy group or to convert the isoquinoline ring to a tetrahydroisoquinoline ring using reducing agents like lithium aluminum hydride.
Substitution: The methoxy and morpholino groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Chromium trioxide, pyridinium chlorochromate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Dimethyl sulfate, methyl iodide, potassium carbonate.
Major Products Formed
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of tetrahydroisoquinoline derivatives.
Substitution: Formation of various substituted isoquinoline derivatives.
科学研究应用
6-methoxy-3-morpholin-4-yl-2H-isoquinolin-1-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets such as enzymes and receptors.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including natural products and pharmaceuticals.
Biological Studies: The compound is used in biological assays to study its effects on cellular processes and its potential as a therapeutic agent.
Industrial Applications: It is used in the development of novel materials and as a catalyst in various chemical reactions.
作用机制
The mechanism of action of 6-methoxy-3-morpholin-4-yl-2H-isoquinolin-1-one involves its interaction with specific molecular targets, such as enzymes and receptors. The methoxy and morpholino groups play a crucial role in binding to these targets, leading to conformational changes and subsequent biological effects. The hydroxyl group may also participate in hydrogen bonding, further stabilizing the interaction with the target.
相似化合物的比较
6-methoxy-3-morpholin-4-yl-2H-isoquinolin-1-one can be compared with other isoquinoline derivatives, such as:
6-Methoxy-3,4-dihydro-1H-isoquinoline: Similar in structure but lacks the morpholino and hydroxyl groups, which may result in different biological activities.
6-Methoxy-1,2,3,4-tetrahydroisoquinoline: Contains a fully reduced isoquinoline ring, leading to different chemical reactivity and biological properties.
3-Morpholinoisoquinoline: Lacks the methoxy and hydroxyl groups, which may affect its binding affinity and specificity for biological targets.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for research and development.
属性
分子式 |
C14H16N2O3 |
|---|---|
分子量 |
260.29 g/mol |
IUPAC 名称 |
6-methoxy-3-morpholin-4-yl-2H-isoquinolin-1-one |
InChI |
InChI=1S/C14H16N2O3/c1-18-11-2-3-12-10(8-11)9-13(15-14(12)17)16-4-6-19-7-5-16/h2-3,8-9H,4-7H2,1H3,(H,15,17) |
InChI 键 |
DHFQQMCTPNILCR-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC2=C(C=C1)C(=O)NC(=C2)N3CCOCC3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(p-Tolyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B8590571.png)
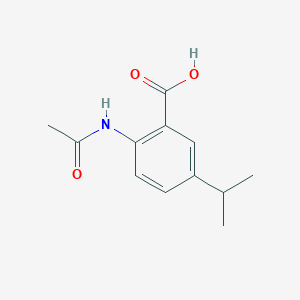
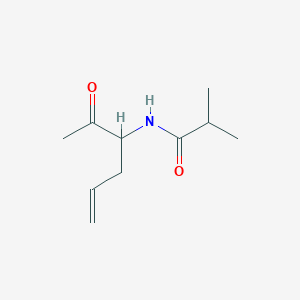
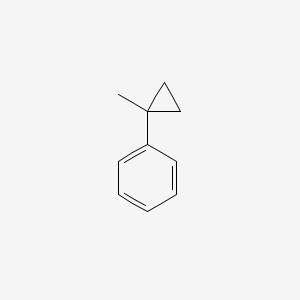
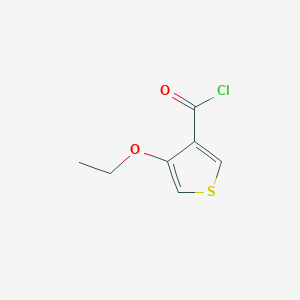
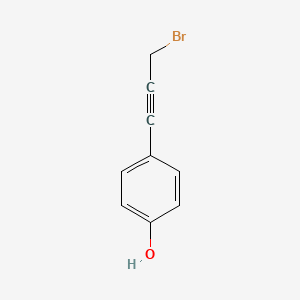
![2-[2-(3-Nitroquinolin-4-ylamino)ethoxy]ethanol](/img/structure/B8590608.png)
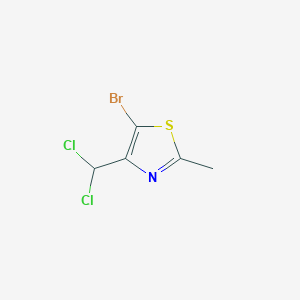
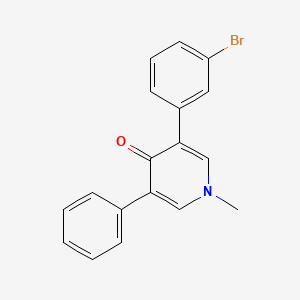

![3-nitro-4-[[1-(oxetan-3-yl)piperidin-4-yl]methoxy]benzenesulfonamide](/img/structure/B8590627.png)
